molecular formula C22H15N5O2S B293092 2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide

2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide

Cat. No. B293092
M. Wt: 413.5 g/mol
InChI Key: DIZWKUKLJNYMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential for various applications.

Mechanism of Action

The mechanism of action of 2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of phosphodiesterase-4 (PDE4), which plays a crucial role in inflammation. It also inhibits the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression. Furthermore, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide are diverse and complex. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide in lab experiments include its potential for various applications, its ability to inhibit multiple enzymes and signaling pathways, and its diverse biochemical and physiological effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide. These include further investigation of its potential use in the treatment of cancer, HIV, and Alzheimer's disease, as well as its potential for use in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and to develop safer and more effective derivatives.

Synthesis Methods

The synthesis of 2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide involves the reaction of 2-amino-4,6-diphenylpyrimidine-5-carbonitrile with 2-thiophenecarboxylic acid in the presence of phosphorous oxychloride and triethylamine. The resulting product is then treated with acetic anhydride to obtain 2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide.

Scientific Research Applications

2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been investigated for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's.

properties

Molecular Formula

C22H15N5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide

InChI

InChI=1S/C22H15N5O2S/c23-15(28)11-27-12-24-19-17-16(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)25-26-21(17)30-20(19)22(27)29/h1-10,12H,11H2,(H2,23,28)

InChI Key

DIZWKUKLJNYMHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)CC(=O)N)SC3=NN=C2C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)CC(=O)N)SC3=NN=C2C5=CC=CC=C5

Origin of Product

United States

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